![molecular formula C8H4ClIN2 B1624851 2-Chloro-7-iodoquinoxaline CAS No. 347162-16-7](/img/structure/B1624851.png)
2-Chloro-7-iodoquinoxaline
Description
2-Chloro-7-iodoquinoxaline is a nitrogen-containing heterocyclic compound with the chemical formula C₈H₄ClIN₂. It belongs to the quinoxaline family and exhibits versatile pharmacological properties. Quinoxalines have found applications in both pharmaceutical and industrial contexts. This review will focus on the multifunctional aspects of the quinoxaline moiety, with a specific emphasis on derivatives containing the 2-chloro-7-iodoquinoxaline core unit .
Molecular Structure Analysis
The molecular structure of 2-Chloro-7-iodoquinoxaline consists of an eight-membered ring containing two nitrogen atoms (Fig. 1). It is isomeric to other Naphthyridines such as Quinazoline, Cinnoline, and Phthalazine .
properties
IUPAC Name |
2-chloro-7-iodoquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPJCNNSOPKPDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441193 | |
Record name | 2-chloro-7-iodoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7-iodoquinoxaline | |
CAS RN |
347162-16-7 | |
Record name | 2-chloro-7-iodoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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